

In Vitro Potency and Efficacy of TCMDC-135051: A Technical Guide

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Compound of Interest

Compound Name: TCMDC-135051

Cat. No.: B10819712

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Abstract

TCMDC-135051 has emerged as a promising lead compound in the development of novel antimalarials. This document provides a comprehensive technical overview of the in vitro potency and efficacy of **TCMDC-135051**, a selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). Inhibition of this essential kinase disrupts parasite RNA splicing, leading to broad-spectrum antimalarial activity. This guide details the mechanism of action, summarizes key potency and efficacy data, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing

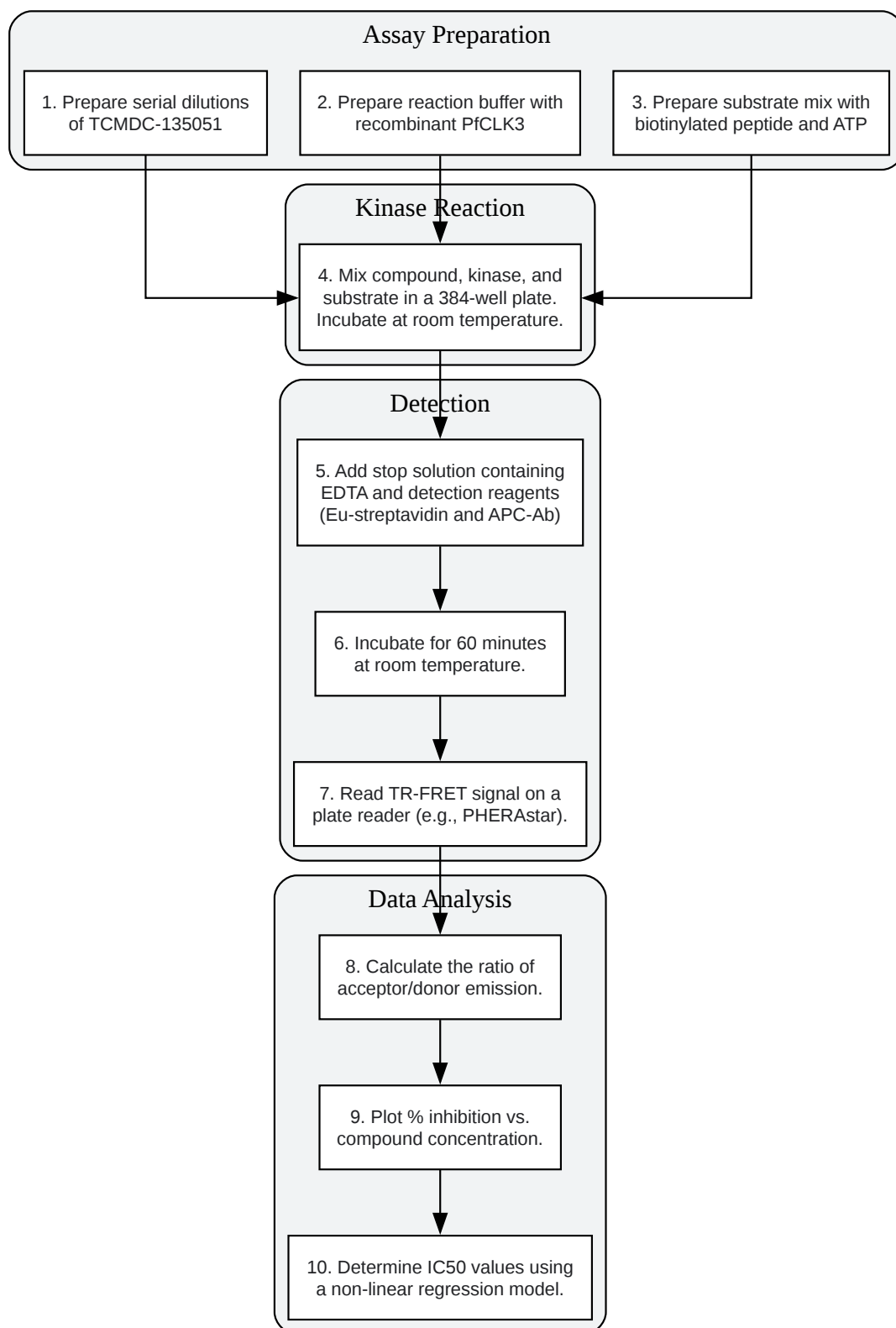
The primary molecular target of **TCMDC-135051** is PfCLK3, a protein kinase crucial for the regulation of RNA splicing in Plasmodium falciparum. PfCLK3 is a member of the cyclin-dependent like protein kinase family and is essential for the survival of the blood stage of the parasite.^[1]

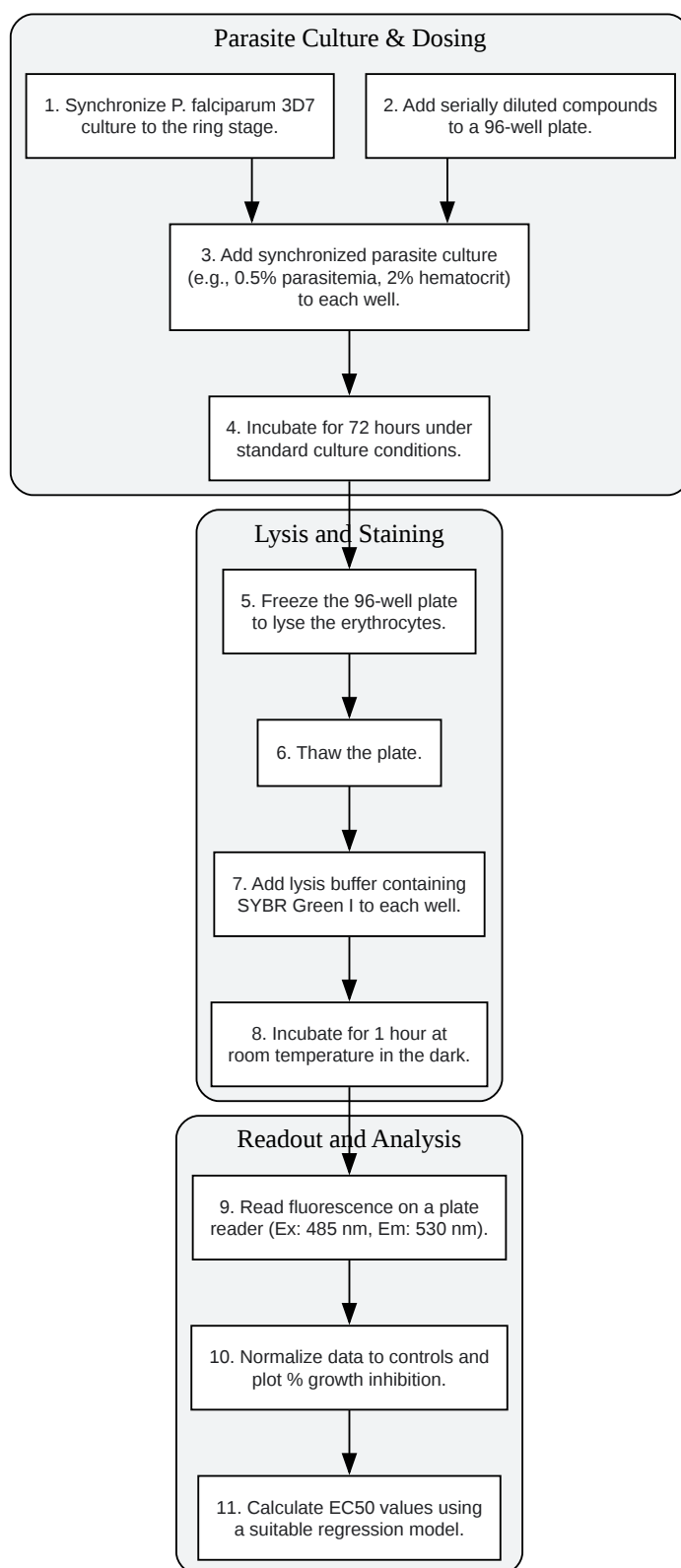
PfCLK3 functions by phosphorylating serine-arginine-rich (SR) proteins.^{[1][2][3][4]} These phosphorylated SR proteins are key components of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. By inhibiting PfCLK3, **TCMDC-135051** prevents

the proper phosphorylation of SR proteins, leading to widespread disruption of RNA splicing.[2]
This ultimately results in the downregulation of hundreds of genes essential for parasite survival, leading to rapid parasite killing.[1]

The following diagram illustrates the proposed signaling pathway:







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